molecular formula C23H20FN3O3S B14122689 N-(2,4-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

N-(2,4-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B14122689
M. Wt: 437.5 g/mol
InChI Key: OSLBTFQEQGUTBN-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. This compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is unique due to its specific structural features and potential biological activities. Its thieno[3,2-d]pyrimidine core and the presence of both 2,4-dimethylphenyl and 4-fluorophenyl groups contribute to its distinct properties and applications .

Q & A

Q. Basic: What synthetic methodologies are commonly employed for preparing thieno[3,2-d]pyrimidinone-based acetamide derivatives?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thieno[3,2-d]pyrimidinone core via cyclization of substituted thioureas or via metal-free fluorination (e.g., using β-CF3 aryl ketones under mild conditions) .
  • Step 2: Alkylation or arylation at the pyrimidinone nitrogen using halogenated intermediates. For example, coupling with 4-fluorobenzyl bromide introduces the fluorophenylmethyl group.
  • Step 3: Acetamide linkage formation via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HCl with triethylamine in dichloromethane) .
  • Validation: Purity is confirmed by HPLC and NMR, while crystal structures (e.g., X-ray diffraction) validate regioselectivity .

Q. Basic: How is the molecular conformation and intermolecular interactions of this compound characterized?

Answer:

  • X-ray crystallography is the gold standard. For example, dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and 3,4-difluorophenyl in analogs) reveal steric and electronic effects .
  • Hydrogen bonding networks (e.g., N–H⋯O interactions) and weak interactions (C–H⋯π) are mapped to predict solubility and stability .
  • Torsional analysis of the acetamide linker assesses flexibility for target binding .

Q. Advanced: How can conflicting bioactivity data between in vitro and cellular assays be resolved for this compound?

Answer:

  • Assay Validation: Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay).
  • Metabolic Stability Testing: Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated) that may reduce cellular efficacy .
  • Solubility Optimization: Introduce hydrophilic groups (e.g., sulfone or phosphonate moieties) or use co-solvents (DMSO/PEG) to improve bioavailability .

Q. Advanced: What computational strategies are used to predict binding modes to kinase targets?

Answer:

  • Docking Studies: Employ Schrödinger Suite or AutoDock Vina with homology models of kinases (e.g., JAK2 or EGFR) to identify key interactions (e.g., hydrogen bonds with pyrimidinone carbonyl groups) .
  • MD Simulations: Run 100-ns simulations in explicit solvent (e.g., CHARMM36 force field) to assess binding stability and conformational changes .
  • Free Energy Calculations: Use MM/GBSA to rank binding affinities and guide structural modifications .

Q. Advanced: How can synthetic yields be improved for large-scale production of analogs?

Answer:

  • Catalyst Screening: Test Pd/Cu systems for Suzuki-Miyaura couplings to reduce side reactions .
  • Flow Chemistry: Optimize continuous flow reactors for exothermic steps (e.g., cyclization) to enhance reproducibility .
  • Purification: Use preparative HPLC with C18 columns and gradient elution (MeOH/H2O + 0.1% TFA) for >95% purity .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR: 1H/13C NMR confirms regiochemistry (e.g., acetamide CH2 at δ ~4.2 ppm) and aromatic substitution patterns .
  • HRMS: Validates molecular weight (e.g., m/z 603.2093 for C32H28F3N5O4 analogs) .
  • IR Spectroscopy: Identifies carbonyl stretches (1670–1750 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .

Q. Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact target selectivity?

Answer:

  • SAR Studies: Compare IC50 values against related targets (e.g., COX-2 or PI3K) using fluorinated vs. chlorinated analogs. Fluorine’s electronegativity often enhances binding via dipole interactions .
  • Crystallographic Overlays: Superimpose ligand-bound protein structures (e.g., PDB entries) to identify steric clashes or improved hydrophobic packing .
  • Meta-analysis: Cross-reference PubChem BioAssay data (AID 743255) to prioritize modifications .

Q. Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature: Store at –20°C under inert gas (Ar) to prevent oxidation of the thieno[3,2-d]pyrimidinone core .
  • Light Protection: Use amber vials to avoid photodegradation of the fluorophenyl group .
  • Solubility Monitoring: Re-test solubility in DMSO every 6 months via nephelometry .

Q. Advanced: How can discrepancies in crystallographic vs. computational conformational predictions be reconciled?

Answer:

  • Torsion Libraries: Compare Cambridge Structural Database (CSD) entries (e.g., ARARUI) with computed conformers to identify force field inaccuracies .
  • QTAIM Analysis: Use AIMAll to map electron density and validate hydrogen bond strengths .
  • Synchrotron Validation: Re-collect high-resolution (<1.0 Å) X-ray data to resolve ambiguous torsions .

Q. Advanced: What strategies mitigate off-target effects in kinase inhibition studies?

Answer:

  • Kinome Profiling: Use Eurofins KinaseProfiler to assess selectivity across 468 kinases .
  • Proteolysis Targeting Chimeras (PROTACs): Link the compound to E3 ligase ligands (e.g., thalidomide) to degrade targets selectively .
  • Alanine Scanning Mutagenesis: Identify critical binding residues in kinase ATP pockets to refine substituent design .

Properties

Molecular Formula

C23H20FN3O3S

Molecular Weight

437.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H20FN3O3S/c1-14-3-8-18(15(2)11-14)25-20(28)13-26-19-9-10-31-21(19)22(29)27(23(26)30)12-16-4-6-17(24)7-5-16/h3-11H,12-13H2,1-2H3,(H,25,28)

InChI Key

OSLBTFQEQGUTBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)C

Origin of Product

United States

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